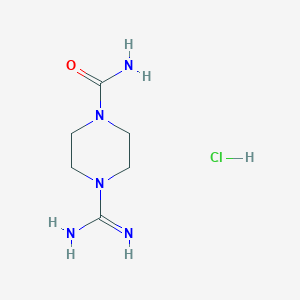

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride

描述

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride is a nitrogen-containing heterocyclic compound featuring a piperazine backbone substituted with a carbamimidoyl group (-C(=NH)NH₂) and an amide functional group. Its molecular structure combines conformational flexibility (due to the piperazine ring) with strong hydrogen-bonding capabilities (from the amide and carbamimidoyl groups), enhancing solubility in polar solvents such as water and methanol .

Key structural attributes:

- Piperazine ring: Enables rotational flexibility, facilitating diverse molecular interactions.

- Carbamimidoyl group: Imparts basicity and hydrogen-bond donor/acceptor properties.

- Amide linkage: Stabilizes the molecule through resonance and enhances solubility.

属性

分子式 |

C6H14ClN5O |

|---|---|

分子量 |

207.66 g/mol |

IUPAC 名称 |

4-carbamimidoylpiperazine-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H13N5O.ClH/c7-5(8)10-1-3-11(4-2-10)6(9)12;/h1-4H2,(H3,7,8)(H2,9,12);1H |

InChI 键 |

WYCHVJVTGYKERQ-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1C(=N)N)C(=O)N.Cl |

产品来源 |

United States |

准备方法

Chemical Background and Structure

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride is a compound featuring a piperazine ring substituted with carbamimidoyl and carboxamide functional groups, typically isolated as its hydrochloride salt. Its synthesis involves amide bond formation and guanidine group installation, requiring careful control of reaction conditions to ensure high purity and yield.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound generally proceeds via:

- Formation of the carboxamide functionality through amide bond formation from carboxylic acid precursors.

- Introduction of the carbamimidoyl (guanidine) group, often by conversion of nitrile or amine precursors.

- Isolation of the hydrochloride salt for enhanced stability and handling.

A modern, green chemistry approach involves direct amide bond formation from carboxylic acids without traditional coupling reagents, utilizing thioester intermediates, as demonstrated in recent studies from the University of California, Santa Barbara.

Thioester-Mediated Amide Bond Formation

A key step in the preparation is the formation of S-(2-pyridyl) thioesters from carboxylic acids using di-2-pyridyldithiocarbonate (DPDTC) as an activating reagent. This method avoids hazardous coupling reagents and allows for one-pot amide bond formation with high efficiency.

Synthesis of Di-2-pyridyldithiocarbonate (DPDTC)

- React 2-mercaptopyridine with triphosgene in acetone under argon atmosphere.

- Use triethylamine as base; precipitated triethylammonium chloride is filtered off.

- Purify the product by organic extraction and drying.

- Yield: 89% as a light-yellow solid.

- Safety note: Triphosgene is toxic and releases phosgene gas; handle with care.

Optimization of Thioester Formation

| Entry | Equivalents of DPDTC | NMR Yield (%) |

|---|---|---|

| 1 | 1.00 | 83 |

| 2 | 1.05 | 88 |

| 3 | 1.10 | 93 |

| 4 | 1.25 | 98 |

| 5 | 1.50 | 94 |

Optimal yield (98%) achieved with 1.25 equivalents of DPDTC.

| Entry | Temperature (°C) | Time (h) | NMR Yield (%) |

|---|---|---|---|

| 1 | 40 | 1 | 9 |

| 4 | 40 | 4 | 72 |

| 9 | 60 | 1 | 71 |

| 12 | 60 | 4 | 98 |

Higher temperature (60 °C) and longer reaction time (4 h) favor near-quantitative thioester formation.

Additive Effects

| Additive | NMR Yield (%) |

|---|---|

| DMAP | 99 |

| NaHCO3 | 92 |

| DIPEA | 70 |

| TEA | 65 |

Amide Bond Formation from S-(2-pyridyl) Thioesters

Following thioester formation, the amide bond is formed by reacting the thioester with an amine under various conditions.

Solvent Screening for Amide Formation (2 M concentration)

| Entry | Solvent | 2 h Yield (%) | 4 h Yield (%) |

|---|---|---|---|

| 1 | Mineral Oil | 44 | 74 |

| 3 | Ethyl Acetate (EtOAc) | 84 | 97 |

| 4 | 2-Methyltetrahydrofuran (2-Me-THF) | 75 | 98 |

| 5 | Acetone | 80 | 98 |

| 6 | Isopropyl Acetate | 83 | 99 |

Ethyl acetate and isopropyl acetate provide the highest yields (up to 99%) within 4 hours.

Effect of Amine Equivalents

| Amine Equiv | NMR Yield (%) |

|---|---|

| 1.00 | 92 |

| 1.05 | 94 |

| 1.10 | 90 |

| 1.25 | 89 |

Optimal yield at 1.05 equivalents of amine.

Temperature Effect on Amide Formation

| Temperature (°C) | NMR Yield (%) |

|---|---|

| 40 | 84 |

| 50 | 95 |

| 60 | 97 |

Increasing temperature improves amide bond formation yield.

Additive Screening (5 equiv base)

| Base | NMR Yield (%) |

|---|---|

| N-Methylmorpholine (NMM) | 87 |

| DIPEA | 94 |

| Triethylamine (TEA) | 99 |

| S-Collidine | 90 |

| 2,6-Lutidine | 80 |

Triethylamine is the most effective base for amide bond formation.

Green Chemistry and One-Pot Synthesis

The described method allows for one-pot synthesis of amides directly from carboxylic acids without traditional coupling reagents, using aqueous micellar catalysis with surfactants such as TPGS-750-M. This approach offers environmentally friendly conditions and scalable synthesis.

| Surfactant | NMR Yield (%) (4 h) |

|---|---|

| TPGS-750-M | 89 |

| MC-1 | 52 |

| Triton-X 100 | 70 |

| SDS | 54 |

| On water | 61 |

TPGS-750-M surfactant provides superior yield under aqueous conditions.

Purification Techniques

Post-reaction purification typically involves:

- Extraction with ethyl acetate.

- Drying over anhydrous magnesium sulfate.

- Concentration under reduced pressure.

- Flash chromatography on silica gel using appropriate solvent systems.

These methods afford pure This compound suitable for further use or characterization.

Summary of Key Research Results

| Parameter | Optimal Condition | Result (%) Yield |

|---|---|---|

| DPDTC equivalents for thioester | 1.25 equiv | 98 |

| Thioester formation temperature | 60 °C, 4 h | 98 |

| Additive for thioester step | DMAP | 99 |

| Solvent for amide formation | Ethyl acetate, 4 h | 97-99 |

| Amine equivalents | 1.05 equiv | 94 |

| Temperature for amide formation | 60 °C | 97 |

| Base for amide formation | Triethylamine (5 equiv) | 99 |

| Surfactant for aqueous system | TPGS-750-M | 89 |

化学反应分析

Acylation Reactions

Acylation is a critical reaction for introducing acyl groups into the piperazine structure. This can be achieved by reacting the amine groups of the piperazine with acyl halides or anhydrides. The general reaction can be represented as follows:

This reaction allows the formation of various amides, which are essential for synthesizing derivatives with enhanced biological activity .

Alkylation Reactions

Alkylation involves the substitution of hydrogen atoms on the nitrogen atoms of piperazine with alkyl groups through the reaction with alkyl halides. This process can be described as:

This reaction modifies the hydrophilicity and lipophilicity of the compound, potentially affecting its pharmacokinetic properties .

Amidation Reactions

Amidation reactions are significant in synthesizing amides from carboxylic acids and amines. The general mechanism involves activating the carboxylic acid to form an intermediate that reacts with an amine:

This reaction is crucial for developing new derivatives that may exhibit improved therapeutic profiles .

N-Oxidation Reactions

N-oxidation reactions can occur under oxidative conditions, converting piperazine to its N-oxide derivative:

These derivatives can have altered activity compared to their parent compounds, making them valuable in medicinal chemistry .

-

Research Findings on Reactions

-

Data Tables

科学研究应用

Based on the search results, here's information regarding piperazine compounds and their applications:

1-Boc-4-(4-aminophenyl)piperazine:

- It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuffs .

- It is slightly soluble in water .

- It should be stored in a cool, dry place in a tightly closed container with adequate ventilation, away from oxidizing agents .

4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide:

- It is a potent and selective fatty acid amide hydrolase (FAAH) inhibitor .

- FAAH catalyzes the hydrolysis of endogenous biologically active lipids, including anandamide, oleoyl ethanolamide, and palmitoyl ethanolamide . These substrates are involved in synaptic regulation, sleep and feeding regulation, locomotor activity, pain, and inflammation .

- This compound has demonstrated analgesic properties in rat models, suggesting its potential clinical use as a broad-spectrum analgesic .

Acrylamide Piperazine Analogs:

- Show promise in addressing activating mutations in KRAS, a frequent oncogenic alteration in cancer .

- Aryl-substituted oxadiazoles can be created through a reaction of a BOC-protected amino benzonitrile with hydroxylamine, resulting in an amidoxime .

Piperazine-1,4-dicarboxylic acid 4-carbamimidoyl-benzylamide (3,3-diphenyl-propyl)-amide:

General Information:

作用机制

The mechanism of action of 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways .

相似化合物的比较

Piperazine-1-carboxylic Acid Amide Hydrochloride

Structural Differences :

- Lacks the carbamimidoyl group present in the target compound.

- Contains a simpler amide substituent.

Functional Properties :

- Exhibits strong hydrogen bonding via the amide group, similar to the target compound .

- Lower basicity compared to the carbamimidoyl derivative due to the absence of the guanidine-like moiety.

- Conformational flexibility of the piperazine ring is retained, but reactivity in nucleophilic substitutions may differ due to electronic effects of substituents .

Piperidine-4-carboxamide Derivatives

Example : MLN 518 hydrochloride (CAS 387867-13-2)

Structural Differences :

- Replaces piperazine with a piperidine ring (saturated six-membered ring with one nitrogen atom).

- Contains additional aromatic substituents (quinazoline and isopropoxyphenyl groups).

Functional Properties :

- Reduced conformational flexibility compared to piperazine derivatives due to the lack of a second nitrogen atom in the ring.

Halogenated Pyrazine Carboxamides

Example: 3-Amino-6-iodo-pyrazine-2-carboxylic acid amide (CAS 1739-21-5) Structural Differences:

- Features a pyrazine ring (two nitrogen atoms in a six-membered ring) instead of piperazine.

- Substituted with iodine and amino groups.

Functional Properties :

- The electron-withdrawing iodine atom alters electronic density, affecting nucleophilic substitution kinetics.

- Reduced solubility compared to the target compound due to halogenation .

Comparative Data Table

Key Research Findings

- Inhibitory Activity : The target compound’s carbamimidoyl group may enhance binding to enzymes requiring cationic interactions (e.g., proteases or kinases), though evidence suggests simpler amides like piperazine-1-carboxamide exhibit lower activity in certain inhibitory assays .

- Synthetic Versatility : The piperazine backbone allows modular functionalization, as demonstrated in the synthesis of pyrazine derivatives (e.g., compounds 23 and 25 in ).

- Solubility vs.

生物活性

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride (CAS Number: 1215585-53-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical formula : C₇H₁₄ClN₄O₂

- Molecular weight : 194.67 g/mol

The compound features a piperazine core, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of enzymes involved in lipid metabolism, particularly fatty acid amide hydrolase (FAAH). FAAH plays a crucial role in the hydrolysis of endocannabinoids and other bioactive lipids, influencing pain perception, inflammation, and neuroprotection .

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive properties. For instance, in animal models, it has been shown to reduce pain responses in various assays:

- Thermal hyperalgesia : The compound effectively diminished thermal hyperalgesia in inflammatory pain models .

- Neuropathic pain : It also attenuated tactile allodynia in models of neuropathic pain, suggesting a broad spectrum of analgesic activity .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been noted in several studies. It appears to decrease pro-inflammatory cytokines and enhance anti-inflammatory mediators, contributing to its therapeutic potential in conditions characterized by chronic inflammation.

Data Tables

| Biological Activity | Model/System | Effect Observed |

|---|---|---|

| Antinociceptive | Rat mild thermal injury model | Reduced pain response |

| Antinociceptive | Rat spinal nerve ligation model | Attenuated tactile allodynia |

| Anti-inflammatory | In vitro assays on immune cells | Decreased levels of pro-inflammatory cytokines |

Case Study 1: Pain Management

In a controlled study involving rats subjected to thermal injury, treatment with this compound resulted in a statistically significant reduction in pain scores compared to the control group. This suggests its potential utility as an analgesic agent in clinical settings.

Case Study 2: Inflammation Reduction

Another study focused on the compound's effects on inflammatory markers in vitro. Cells treated with the compound showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, highlighting its role as an anti-inflammatory agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and coupling reagents for preparing 4-carbamimidoyl-piperazine derivatives?

- Methodological Answer : Piperazine derivatives are typically synthesized using carbodiimide-based coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) with activators such as 1-hydroxy-7-azabenzotriazole (HOAt). Reaction conditions involve inert atmospheres (e.g., argon), solvents like dichloromethane, and controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., carboximidamide stretches at ~1650 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms backbone structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (e.g., ≥98% purity threshold) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in sealed, light-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere). Maintain temperatures between 2–8°C for long-term stability. Avoid exposure to moisture or acidic environments to prevent hydrolysis of the carboximidamide group .

Q. How can researchers mitigate side reactions during nucleophilic substitution on the piperazine ring?

- Methodological Answer : Use sterically hindered bases (e.g., DIPEA) to minimize over-alkylation. Solvent selection (e.g., DMF or THF) and temperature control (0–40°C) influence reaction kinetics. Monitoring via thin-layer chromatography (TLC) or in-situ spectroscopy helps identify intermediate stages .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against specific targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes/receptors (e.g., carbonic anhydrase). Density functional theory (DFT) calculations assess electronic properties and reactivity. Molecular dynamics simulations (e.g., GROMACS) evaluate stability of ligand-target complexes under physiological conditions .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analysis to identify variables such as assay conditions (e.g., pH, temperature) or cell line specificity. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Cross-reference with structurally similar compounds (e.g., fluorophenyl-piperazine derivatives) to isolate structure-activity relationships .

Q. What statistical methods are optimal for designing experiments to optimize reaction yields?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate variables like reagent stoichiometry, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. ANOVA analysis quantifies the significance of each factor .

Q. How can theoretical frameworks guide the integration of this compound into novel drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。